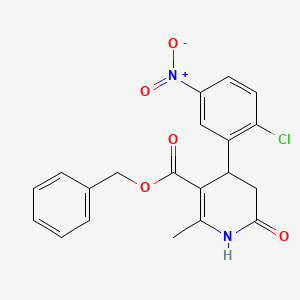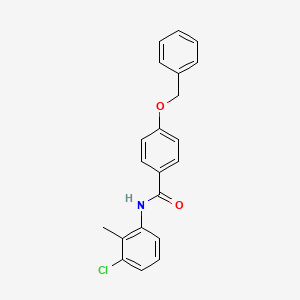![molecular formula C25H35NO4S B5086914 Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate](/img/structure/B5086914.png)
Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate is a complex organic compound with a unique structure that includes a phenyl group, a sulfonylamino group, and a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenylpropanoic acid with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Corresponding amine or thiol-substituted products.
Wissenschaftliche Forschungsanwendungen
Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanal, 2-methyl-3-phenyl-: A structurally related compound with similar reactivity but different functional groups.
2-Propenal, 2-methyl-3-phenyl-: Another related compound with a similar backbone but different substituents.
Uniqueness
Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate is unique due to its combination of a sulfonylamino group and a propanoate ester, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-16(2)20-14-21(17(3)4)24(22(15-20)18(5)6)31(28,29)26-23(25(27)30-7)13-19-11-9-8-10-12-19/h8-12,14-18,23,26H,13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWLUBXIVHAZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B5086833.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5086840.png)

![Diethyl 2-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B5086848.png)
![ethyl 4-[4-(difluoromethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5086854.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B5086870.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5086881.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5086882.png)
![Ethyl 1-[(2,4-difluorophenyl)methyl]piperidine-2-carboxylate](/img/structure/B5086888.png)
![ethyl N-methyl-N-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5086899.png)

![5-{3-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5086910.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5086911.png)
![1-(BENZENESULFONYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE](/img/structure/B5086921.png)
